(-)-trans-Carveol
Overview
Description
(-)-trans-Carveol: is a naturally occurring monoterpenoid alcohol found in essential oils of various plants, particularly in spearmint and caraway. It is known for its pleasant minty aroma and is widely used in the flavor and fragrance industry. The compound has a molecular formula of C₁₀H₁₆O and exists as a colorless liquid at room temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
(-)-trans-Carveol: can be synthesized through several methods. One common synthetic route involves the reduction of carvone , a related monoterpenoid ketone. This reduction can be achieved using sodium borohydride or lithium aluminum hydride as reducing agents under mild conditions. Another method involves the isomerization of limonene oxide in the presence of an acid catalyst, such as sulfuric acid .
Industrial Production Methods
Industrial production of This compound typically involves the extraction of essential oils from plants like spearmint and caraway, followed by fractional distillation to isolate the compound. Advanced techniques such as supercritical fluid extraction and steam distillation are also employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(-)-trans-Carveol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to using oxidizing agents like or .
Reduction: Further reduction of can yield .
Substitution: It can participate in substitution reactions, such as the formation of when reacted with acyl chlorides in the presence of a base.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides in the presence of pyridine or triethylamine.
Major Products Formed
Carvone: Formed through oxidation.
Dihydrocarveol: Formed through reduction.
Carveol esters: Formed through substitution reactions with acyl chlorides.
Scientific Research Applications
(-)-trans-Carveol: has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry for its minty aroma and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (-)-trans-Carveol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Analgesic Properties: It modulates pain perception by interacting with specific receptors in the nervous system.
Comparison with Similar Compounds
(-)-trans-Carveol: is similar to other monoterpenoid alcohols such as menthol , borneol , and geraniol . it is unique due to its specific stereochemistry and distinct minty aroma. Here is a comparison with similar compounds:
Compound | Molecular Formula | Aroma | Unique Feature |
---|---|---|---|
This compound | C₁₀H₁₆O | Minty | Specific stereochemistry |
Menthol | C₁₀H₂₀O | Minty | Cooling sensation |
Borneol | C₁₀H₁₈O | Camphor-like | Solid at room temperature |
Geraniol | C₁₀H₁₈O | Floral | Used in rose oil and perfumes |
This compound: stands out due to its unique combination of properties, making it valuable in various applications.
Properties
IUPAC Name |
2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVONGHXFVOKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Record name | CARVEOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19960 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024736 | |
Record name | Carveol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Carveol is a clear colorless liquid. Insoluble in water., colourless to pale yellow liquid with a spearminty odour | |
Record name | CARVEOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19960 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carveol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
439 to 441 °F at 751 mmHg (NTP, 1992), 226.00 to 227.00 °C. @ 751.00 mm Hg | |
Record name | CARVEOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19960 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carveol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble (NTP, 1992), soluble in alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | CARVEOL | |
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URL | https://cameochemicals.noaa.gov/chemical/19960 | |
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Record name | Carveol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.496 (NTP, 1992) - Denser than water; will sink, 0.947-0.953 | |
Record name | CARVEOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19960 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carveol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
99-48-9, 2102-58-1 | |
Record name | CARVEOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19960 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carveol | |
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Record name | Carveol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099489 | |
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Record name | CARVEOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68313 | |
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Record name | 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)- | |
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Record name | Carveol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-mentha-1(6),8-dien-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.507 | |
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Record name | (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carveol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
208 °F (NTP, 1992) | |
Record name | CARVEOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19960 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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